molecular formula C12H11ClN2 B051810 N-(4-Chlorophenyl)-1,2-phenylenediamine CAS No. 68817-71-0

N-(4-Chlorophenyl)-1,2-phenylenediamine

Cat. No. B051810
CAS RN: 68817-71-0
M. Wt: 218.68 g/mol
InChI Key: WEUBIWJPIRTWDF-UHFFFAOYSA-N
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Patent
US08716292B2

Procedure details

To a solution of 2-(4-chloroanilino)-nitrobenzene (57.0 g) in CH2Cl2 (40 mL) was added AcOH (90 mL), then Zn (105 g) was added in small portions. After Zn was added, the color of the mixture became light green, filtered by suction, washed with CH2Cl2. The filtrate was concentrated to dryness. Water was added, filtered, and washed with water to give a brown solid. This solid was used directly in the next step without further purification.
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
105 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-])=O)=[CH:4][CH:3]=1.CC(O)=O>C(Cl)Cl.[Zn]>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
ClC1=CC=C(NC2=C(C=CC=C2)[N+](=O)[O-])C=C1
Name
Quantity
90 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
105 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered by suction
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
This solid was used directly in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(NC2=C(N)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.